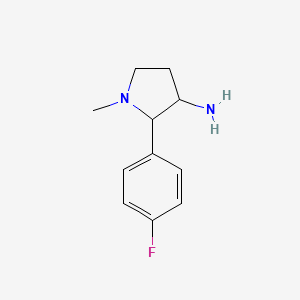

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

概要

説明

The compound “2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine” is a novel molecule. It seems to be related to a class of compounds with potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides. The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization .Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .科学的研究の応用

Antiviral Activity

The indole derivatives, which share structural similarities with 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, have been reported to exhibit significant antiviral properties . For instance, compounds with modifications on the indole scaffold have shown inhibitory activity against influenza A and other RNA and DNA viruses . This suggests that our compound of interest could potentially be synthesized into derivatives that may serve as potent antiviral agents.

Anti-inflammatory Applications

Indole derivatives are known for their anti-inflammatory effects . By exploring the structural analogs of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, researchers can develop new molecules that might inhibit the inflammatory pathways, providing a basis for the treatment of various inflammatory diseases .

Anticancer Research

The structural framework of indole is present in many synthetic drug molecules with anticancer activities. By leveraging the core structure of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, it’s possible to synthesize new derivatives that could bind with high affinity to cancer cell receptors, offering a pathway for novel anticancer therapies .

Anti-HIV Potential

Compounds derived from indole scaffolds have been screened for their anti-HIV activity . They have shown promising results in inhibiting HIV-1 and HIV-2 strains’ replication in acutely infected cells. This indicates that derivatives of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine could be explored for their potential use in anti-HIV medications .

Antioxidant Properties

Indole derivatives also exhibit antioxidant properties , which are crucial in protecting cells from oxidative stress. This property can be harnessed in the development of neuroprotective drugs, where oxidative stress plays a significant role in neuronal damage .

Antimicrobial and Antitubercular Activities

The indole nucleus is associated with antimicrobial and antitubercular activities . Research into 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine could lead to the discovery of new antimicrobial agents that are effective against resistant strains of bacteria and tuberculosis .

Antidiabetic Applications

Indole-based compounds have been found to possess antidiabetic activities . By studying the pharmacological effects of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, scientists can potentially develop new therapeutic agents for diabetes management .

Antimalarial and Anticholinesterase Activities

Lastly, indole derivatives are known for their antimalarial and anticholinesterase activities . These activities are vital in the treatment of malaria and neurodegenerative diseases like Alzheimer’s, respectively. The compound could be a starting point for synthesizing drugs targeting these diseases .

作用機序

Target of Action

The compound 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, also known as CRL-40,940 or flmodafinil, is primarily a weak dopamine reuptake inhibitor . This means that it primarily targets the dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.

Mode of Action

As a dopamine reuptake inhibitor, 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine works by blocking the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This results in prolonged dopamine receptor activation, which can lead to increased alertness, wakefulness, and cognitive enhancement.

Biochemical Pathways

It is known that dopamine plays a crucial role in several pathways, including the reward system, motor control, and the regulation of mood . By increasing the availability of dopamine, 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine may influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has a higher bioavailability and longer half-life than modafinil, a similar compound . This suggests that 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine may have a longer duration of action and may be more potent .

Result of Action

The increased dopamine concentration resulting from the action of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can lead to a variety of effects at the molecular and cellular level. These effects include increased alertness, wakefulness, and cognitive enhancement . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s efficacy and potential side effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLORIOSCWIJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)

![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)

![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)